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Compound of Interest

Compound Name: PXL770

Cat. No.: B10858185

PXL770: A Review of Preclinical and Clinical
Findings

An analysis of the available data on the direct AMPK activator, PXL770, reveals a consistent
pattern of metabolic benefits across various preclinical models and early-stage human trials
conducted by the developing pharmaceutical company, Poxel, and its collaborators. However, a
critical gap in independently reproduced findings remains, highlighting the need for further
validation by unaffiliated laboratories to solidify the compound's therapeutic potential.

PXL770 is a first-in-class, orally administered, direct allosteric activator of AMP-activated
protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Activation of AMPK
has been shown to influence a wide array of metabolic pathways, including glucose
homeostasis, lipid metabolism, and inflammation.[2] The therapeutic potential of PXL770 is
being explored for a range of metabolic disorders, including non-alcoholic steatohepatitis
(NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney
disease (ADPKD).[3]

Clinical Evidence in Non-Alcoholic Fatty Liver
Disease (NAFLD)

Poxel has conducted several clinical trials investigating the safety and efficacy of PXL770 in
patients with NAFLD, the precursor to NASH. The most significant of these is the STAMP-
NAFLD Phase 2a trial, a randomized, double-blind, placebo-controlled study.[4]
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STAMP-NAFLD Phase 2a Trial: Key Quantitative

Qutcomes[5][6][7]

Endpoint

Placebo

PXL770 (250
mg QD)

PXL770 (250 PXL770 (500
mg BID) mg QD)

Relative Change
in Liver Fat
Content (All

Patients)

-1.1%

-1.0%

-14.3% -14.7%

Relative Change
in Liver Fat
Content (T2DM

Patients)

-6.0%

+1.2%

-16.7% -27.2%

Change in
Alanine
Aminotransferas
e (ALT) (U/L)

Significant

Reduction

Change in
Aspartate
Aminotransferas
e (AST) (U/L)

Significant

Reduction

Change in
Hemoglobin Alc
(HbA1c) (T2DM

Patients)

- -0.64%

Statistically
significant vs.
baseline or

placebo

A prior Phase 1b study in overweight or obese individuals with NAFLD and insulin resistance

also demonstrated positive effects on metabolic parameters after 4 weeks of treatment with

500 mg of PXL770 once daily.[5][6]

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b10858185?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8714938/
https://www.poxelpharma.com/en_us/investors/news-events/press-releases/detail/155/poxel-announces-positive-pharmacokinetic-pk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Phase 1b PKI/PD Study: Key Quantitative Outcomes[8][9]

Endpoint Placebo PXL770 (500 mg QD)
Suppression of De Novo Statistically significant

] ) No effect
Lipogenesis (DNL) (p=0.0045)
Improvement in Glycemia o o

No effect Statistically significant (p<0.03)
(OGTT)
o Statistically significant

Reduction in HOMA-IR No effect

(p=0.0134)

Preclinical Findings in Various Disease Models

Preclinical studies have explored the therapeutic potential of PXL770 in a range of disease
models, with findings that are broadly consistent with the proposed mechanism of action via
AMPK activation.

X-Linked Adrenoleukodystrophy (ALD)

In in vitro and in vivo models of ALD, a rare genetic disorder characterized by the accumulation
of very long-chain fatty acids (VLCFA), PXL770 demonstrated significant therapeutic effects.[7]

[8]

Model Endpoint PXL770 Treatment Outcome
Patient-derived )
] C26:0 VLCFA Levels 7 days ~90% reduction
Fibroblasts
) C26:0 Levels in Spinal )
Abcdl KO Mice 12 weeks 29% reduction
Cord
Abcdl KO Mice C26:0 Levels in Brain 8 weeks 25% reduction

) Sciatic Nerve Myelin )
Abcdl KO Mice o 12 weeks 61% reduction
Invaginations
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Autosomal Dominant Polycystic Kidney Disease
(ADPKD)

Preclinical investigations in a mouse model of ADPKD, a genetic disorder leading to kidney cyst
formation, have shown that PXL770 can ameliorate disease progression.[9]

. Outcome vs. Untreated
Endpoint PXL770 Treatment

Control
Blood Urea Nitrogen - 47% reduction
Cystic Index - 26% reduction

Kidney Weight to Body Weight
y g y g 35% reduction

Ratio

Markers of Cell Proliferation - 48% reduction
Macrophage Infiltration - 53% reduction
Tissue Fibrosis - 37% reduction

Non-Alcoholic Steatohepatitis (NASH)

In a diet-induced obese mouse model of NASH, PXL770 showed beneficial effects on the key
hallmarks of the disease: steatosis, inflammation, and fibrosis.

Experimental Protocols
STAMP-NAFLD Phase 2a Trial[5]

o Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study
conducted at 15 sites in the United States.

o Participants: 120 patients with non-alcoholic fatty liver disease, with or without type 2
diabetes.

« Intervention: Patients were randomized to receive PXL770 at 250 mg once daily, 250 mg
twice daily, 500 mg once daily, or a matching placebo.
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» Primary Endpoint: The primary endpoint was the relative change in liver fat content from
baseline to week 12 as measured by magnetic resonance imaging-proton density fat fraction
(MRI-PDFF).

Phase 1b PK/PD Study in NAFLD[8]

o Study Design: A 4-week, randomized, double-blind, placebo-controlled study.
o Participants: 16 overweight or obese patients with NAFLD and insulin resistance.
 Intervention: 12 patients received PXL770 at 500 mg once daily, and 4 received a placebo.

e Endpoints: Key endpoints included pharmacokinetics, safety, and pharmacodynamic
measures such as de novo lipogenesis and glucose tolerance during an oral glucose
tolerance test (OGTT).

Preclinical Study in Abcdl KO Mice (ALD Model)[10][12]

e Animal Model: Abcdl knockout (KO) mice, an established model for X-linked
adrenoleukodystrophy.

« Intervention: Mice were treated with PXL770 at a dose of 75 mg/kg twice daily via oral
gavage for 12 weeks.

e Assessments: Very long-chain fatty acid levels in tissues were measured by liquid
chromatography-mass spectrometry (LC-MS). Sciatic nerve axonal morphology was
assessed by electron microscopy, and locomotor function was evaluated using a beam
balance test.

Signaling Pathways and Experimental Workflows

The proposed mechanism of action of PXL770 is through the direct activation of AMPK, which
in turn modulates various downstream metabolic pathways.
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Caption: PXL770 directly activates AMPK, leading to beneficial downstream effects on lipid
metabolism, glucose homeostasis, and inflammation.

The workflow for the STAMP-NAFLD clinical trial illustrates the key stages of the study.
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Caption: Workflow of the STAMP-NAFLD Phase 2a clinical trial, from patient screening to
primary endpoint assessment.

In conclusion, the data generated by Poxel and its collaborators present a consistent narrative
of PXL770's potential as a therapeutic agent for various metabolic diseases through the
activation of AMPK. The findings from early-phase clinical trials in NAFLD and preclinical
studies in diverse disease models are encouraging. However, the scientific community awaits
the replication of these findings by independent research groups to fully validate the
reproducibility and robustness of the reported effects of PXL770.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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